2,3-Dioxoindoline-4-carboxylic acid

Description

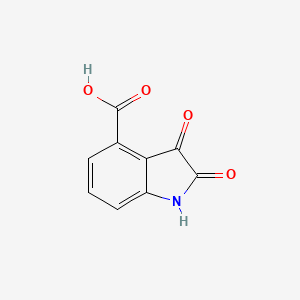

Structure

3D Structure

Properties

IUPAC Name |

2,3-dioxo-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-7-6-4(9(13)14)2-1-3-5(6)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBVJLXMEWWFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632686 | |

| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41704-95-4 | |

| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2,3-Dioxoindoline-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dioxoindoline-4-carboxylic acid

Introduction: The Strategic Importance of Isatin-4-carboxylic acid

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The molecule this compound, also known as isatin-4-carboxylic acid, is a particularly valuable building block. Its strategic importance lies in the combination of the reactive isatin core with a carboxylic acid group at the C4 position. This functional group serves as a versatile synthetic handle, enabling derivatization into esters, amides, and other functionalities, thereby facilitating the creation of compound libraries for drug discovery programs.[4][5] Furthermore, the carboxylic acid moiety can directly participate in pharmacophoric interactions or serve as a key intermediate for synthesizing more complex heterocyclic systems, such as quinolines via the Pfitzinger reaction.[6][7][8]

This guide provides a comprehensive overview of the synthesis, purification, and detailed spectroscopic characterization of this compound, offering field-proven insights and methodologies for its successful preparation and validation.

Part 1: Synthesis of this compound

The synthesis of isatins is a well-established field, with several named reactions providing reliable routes. For preparing 4-substituted isatins, the choice of starting material and reaction is critical for achieving the desired regiochemistry. The Sandmeyer isatin synthesis is the most classical and frequently employed method for this transformation.

Synthetic Strategy: The Sandmeyer Approach

The Sandmeyer synthesis is a robust, albeit condition-sensitive, method for converting anilines into isatins.[9][10][11] The process begins with the reaction of an appropriately substituted aniline—in this case, 3-aminobenzoic acid—with chloral hydrate and hydroxylamine hydrochloride.[12][13] This forms an isonitrosoacetanilide intermediate. The crucial step is the subsequent acid-catalyzed cyclization using concentrated sulfuric acid, which proceeds via an intramolecular electrophilic substitution to furnish the isatin ring system.[9][12]

The causality behind this choice rests on the commercial availability of 3-aminobenzoic acid and the historical reliability of the Sandmeyer reaction for anilines bearing electron-withdrawing groups.[1] While alternative methods like the Stolle synthesis exist, they typically involve harsher reagents like oxalyl chloride and Lewis acids and are often preferred for N-substituted isatins.[1][3][10][14]

Visualizing the Synthetic Workflow

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol (Sandmeyer Synthesis)

This protocol is a self-validating system. Successful formation of the intermediate in Step 1 is visually indicated by the precipitation of a solid. The final cyclization in Step 2 is marked by a distinct color change upon quenching the reaction mixture.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-carboxyphenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

Reagent Preparation: In a 2 L round-bottom flask, dissolve chloral hydrate (0.54 mol) and crystallized sodium sulfate (1300 g) in 1200 mL of deionized water. The sodium sulfate solution serves to control the reaction rate and facilitate the precipitation of the product.

-

Addition of Aniline: Prepare a solution of 3-aminobenzoic acid (0.50 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol). Add this solution to the flask.

-

Hydroxylamine Addition: Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water to the reaction mixture.

-

Heating and Reaction: Heat the mixture vigorously. The onset of boiling should occur within approximately 45 minutes. Continue vigorous boiling for 1-2 minutes, during which time the isonitrosoacetanilide intermediate will begin to crystallize and precipitate from the solution.[15]

-

Isolation: Cool the flask in an ice-water bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

Step 2: Cyclization to this compound

-

Acid Treatment: Cautiously add the dried isonitrosoacetanilide intermediate from Step 1 in small portions to pre-warmed (50 °C) concentrated sulfuric acid (5 parts by weight). An exothermic reaction will occur.

-

Cyclization: Carefully heat the mixture to 80 °C and maintain this temperature for approximately 10-15 minutes, or until a sample of the reaction mixture poured into water gives a clear solution. This indicates the completion of the cyclization.

-

Quenching and Precipitation: Allow the mixture to cool slightly, then pour it carefully over a large volume of crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper. The product can be further purified by recrystallization from an ethanol/water mixture to yield an orange-red crystalline solid.

Part 2: Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of physical and spectroscopic methods provides an unambiguous validation of the target molecule.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅NO₄ | [16] |

| Molecular Weight | 191.14 g/mol | [16] |

| Appearance | Orange-red crystalline solid | [10] |

| CAS Number | 41704-95-4 | [17] |

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound. These values are based on characteristic absorptions for the functional groups present.[18][19]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| IR (cm⁻¹) | O-H (Carboxylic Acid) | 2500-3300 (very broad) | Strong hydrogen bonding of the carboxylic acid dimer.[18] |

| N-H (Lactam) | ~3200 (broad) | N-H stretching vibration.[14] | |

| C=O (Ketone, C3) | ~1760 | Carbonyl stretch, higher frequency due to ring strain. | |

| C=O (Amide, C2) | ~1740 | Lactam carbonyl stretch. | |

| C=O (Carboxylic Acid) | ~1710 | Dimeric carboxylic acid carbonyl stretch.[18] | |

| ¹H NMR (ppm) | -COOH | > 12 (s, broad) | Highly deshielded acidic proton.[18] |

| -NH | ~11 (s, broad) | Lactam proton. | |

| Aromatic-H | 7.0 - 8.0 (m) | Protons on the substituted benzene ring. | |

| ¹³C NMR (ppm) | C=O (Ketone, C3) | ~184 | Ketone carbonyl carbon.[14] |

| C=O (Carboxylic Acid) | ~165-170 | Carboxylic acid carbonyl carbon.[18] | |

| C=O (Amide, C2) | ~159 | Lactam carbonyl carbon.[14] | |

| Aromatic-C | 110-150 | Carbons of the benzene ring. | |

| Mass Spec (m/z) | [M]+ | 191.02 | Molecular ion peak corresponding to C₉H₅NO₄. |

Visualizing the Characterization Workflow

Caption: Logical workflow for the structural characterization of the synthesized product.

Part 3: Applications and Future Directions

The successful synthesis and characterization of this compound opens numerous avenues for research and development.

-

Scaffold for Library Synthesis: The carboxylic acid is a prime functional group for derivatization. Standard coupling reactions (e.g., with amines to form amides, or alcohols to form esters) can be used to rapidly generate a diverse library of compounds. These new chemical entities can be screened against various biological targets, leveraging the inherent bioactivity of the isatin core.

-

Intermediate for Complex Heterocycles: This molecule is a key starting material for the Pfitzinger reaction, which condenses isatins with carbonyl compounds in the presence of a base to yield substituted quinoline-4-carboxylic acids.[6][7] Quinolines are another critical pharmacophore found in many approved drugs.

-

Probing Biological Targets: The strategic placement of the acidic group can be exploited to target specific binding pockets in enzymes or receptors where hydrogen bonding and ionic interactions are critical for affinity and selectivity.[20][21]

References

- 1. journals.irapa.org [journals.irapa.org]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]

- 5. cora.ucc.ie [cora.ucc.ie]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. synarchive.com [synarchive.com]

- 13. ijcmas.com [ijcmas.com]

- 14. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 15. ijrrjournal.com [ijrrjournal.com]

- 16. 2,3-Dioxoindoline-6-carboxylic acid | C9H5NO4 | CID 46941538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. vegpharm.com [vegpharm.com]

- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nbinno.com [nbinno.com]

- 21. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,3-Dioxoindoline-4-carboxylic Acid: A Predictive Technical Guide

Introduction

2,3-Dioxoindoline, commonly known as isatin, and its derivatives are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry for their wide-ranging biological activities.[1][2] The strategic placement of functional groups on the isatin scaffold allows for the fine-tuning of their pharmacological profiles. This guide focuses on the spectroscopic properties of a specific, yet less documented, derivative: 2,3-Dioxoindoline-4-carboxylic acid. Due to a scarcity of directly published experimental data for this particular isomer, this document serves as a predictive guide, leveraging established principles of spectroscopy and comparative data from closely related analogues to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.

The core structure of isatin possesses two carbonyl groups at the 2- and 3-positions, an aromatic six-membered ring, and a pyrrole ring containing a secondary amine. The positioning of the carboxylic acid group at the 4-position is anticipated to introduce unique electronic effects that will be reflected in its spectroscopic signatures.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on the analysis of isatin and its substituted derivatives, considering the electronic influence of the carboxylic acid group at the 4-position.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to display distinct signals corresponding to the aromatic protons, the N-H proton of the indole ring, and the acidic proton of the carboxylic acid. The electron-withdrawing nature of the carboxylic acid group will influence the chemical shifts of the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| H-5 | ~7.8 - 8.0 | Doublet | ~8.0 | Deshielded due to proximity to the electron-withdrawing carboxylic acid group. |

| H-6 | ~7.2 - 7.4 | Triplet | ~8.0 | Typical aromatic region, less affected by the 4-substituent. |

| H-7 | ~7.6 - 7.8 | Doublet | ~8.0 | Influenced by the anisotropic effect of the C=O group at position 3. |

| N-H | ~11.0 - 12.0 | Singlet (broad) | - | Characteristic chemical shift for the N-H proton in isatins, often broad due to quadrupole relaxation and potential hydrogen bonding. |

| COOH | ~12.0 - 13.0 | Singlet (broad) | - | Typical for a carboxylic acid proton, highly dependent on concentration and solvent due to hydrogen bonding.[3] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve both the carboxylic acid and the isatin core, and to allow for the observation of exchangeable protons (N-H and COOH).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of 0-15 ppm, and a relaxation delay of at least 1-2 seconds.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbons and the carbon bearing the carboxylic acid group are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 (C=O) | ~158 - 162 | Amide carbonyl, influenced by the adjacent nitrogen. |

| C-3 (C=O) | ~182 - 186 | Ketone carbonyl, typically more downfield than the amide carbonyl. |

| C-3a | ~118 - 122 | Aromatic carbon at the ring junction. |

| C-4 | ~130 - 135 | Aromatic carbon bearing the carboxylic acid group. |

| C-5 | ~125 - 129 | Aromatic CH. |

| C-6 | ~122 - 126 | Aromatic CH. |

| C-7 | ~135 - 139 | Aromatic CH, deshielded by the C=O at C-3. |

| C-7a | ~148 - 152 | Aromatic carbon at the ring junction, attached to nitrogen. |

| COOH | ~165 - 170 | Carboxylic acid carbonyl carbon. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is expected to be characterized by the stretching vibrations of the N-H, O-H, and multiple C=O groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Characteristic very broad absorption due to hydrogen bonding of the carboxylic acid dimer.[3] |

| N-H | ~3200 | Medium, Sharp | N-H stretching vibration of the indole ring. |

| C=O (Ketone, C-3) | ~1740 | Strong | Stretching vibration of the ketone carbonyl group. |

| C=O (Amide, C-2) | ~1710 | Strong | Stretching vibration of the amide carbonyl group. |

| C=O (Carboxylic Acid) | ~1680 | Strong | Stretching vibration of the carboxylic acid carbonyl, often appearing at a lower frequency due to conjugation and hydrogen bonding.[4] |

| C=C (Aromatic) | 1620 - 1450 | Medium to Weak | Aromatic ring stretching vibrations. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry potassium bromide and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be collected and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and label the major absorption bands and correlate them to the functional groups present in the molecule.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 191.14 g/mol .

Fragmentation Pathway

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 191. The fragmentation is likely to proceed through the loss of small, stable molecules.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 191 | [C₉H₅NO₄]⁺ | Molecular Ion (M⁺) |

| 174 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 146 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 118 | [C₇H₄NO]⁺ | Subsequent loss of CO from the [M - COOH]⁺ fragment. |

| 90 | [C₆H₄N]⁺ | Further fragmentation of the indole ring. |

dot

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Conclusion

This technical guide provides a predictive overview of the key spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive set of expected NMR, IR, and MS data has been compiled. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery, aiding in the identification and structural confirmation of this and related isatin derivatives. It is imperative to note that the presented data is predictive and awaits experimental verification.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. erpublications.com [erpublications.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 133. Infrared spectra and dehydrogenase activity of isatin derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

The Ascendant Therapeutic Potential of 2,3-Dioxoindoline-4-carboxylic Acid Derivatives: A Technical Guide

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

The quest for novel therapeutic agents is a perpetual endeavor in biomedical research. Within the vast landscape of heterocyclic chemistry, the isatin (1H-indole-2,3-dione) nucleus stands out as a "privileged scaffold"—a molecular framework that consistently demonstrates a broad spectrum of biological activities.[1] This guide delves into a specific, yet profoundly promising, subclass: the 2,3-dioxoindoline-4-carboxylic acid derivatives. The strategic placement of a carboxylic acid group at the 4-position of the isatin core introduces a key functional handle for molecular diversification and potential enhancement of pharmacodynamic and pharmacokinetic properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic promise of this intriguing class of compounds.

The Core Moiety: Synthesis and Derivatization of this compound

The synthetic accessibility of a chemical scaffold is paramount to its exploration in drug discovery. The foundational 2,3-dioxoindoline (isatin) core is commonly synthesized via the Sandmeyer isonitrosoacetanilide isatin synthesis.[1] This classical method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of strong acid to yield the isatin ring system.[1][2]

Proposed Synthesis of this compound

To specifically obtain the 4-carboxy substituted isatin, the Sandmeyer synthesis can be adapted using 2-aminoterephthalic acid as the starting aniline. The presence of the carboxylic acid groups necessitates careful optimization of reaction conditions to avoid unwanted side reactions.

Experimental Protocol: Proposed Sandmeyer Synthesis of this compound

-

Isonitrosoacetanilide Formation:

-

In a round-bottom flask, dissolve 2-aminoterephthalic acid in a minimal amount of aqueous hydrochloric acid.

-

In a separate vessel, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.

-

Slowly add the aniline solution to the chloral hydrate/hydroxylamine solution with vigorous stirring.

-

Gently heat the mixture to initiate the condensation reaction, monitoring for the formation of a precipitate (the isonitrosoacetanilide derivative).

-

Cool the reaction mixture and isolate the precipitate by filtration. Wash thoroughly with cold water and dry.

-

-

Cyclization to this compound:

-

Carefully add the dried isonitrosoacetanilide derivative in small portions to pre-heated concentrated sulfuric acid with constant stirring.

-

Maintain the temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Isolate the product by filtration, wash with copious amounts of cold water to remove residual acid, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified compound.

-

Derivatization Strategies

The true therapeutic potential lies in the derivatization of the this compound core. The carboxylic acid moiety provides a versatile anchor point for the introduction of various functional groups through standard organic transformations, leading to the generation of diverse chemical libraries for biological screening.

Logical Flow of Derivatization:

Caption: Derivatization pathways from the core molecule.

-

Amide Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., EDC/HOBt, HATU) can yield a library of 2,3-dioxoindoline-4-carboxamides. This approach allows for the introduction of various aryl, alkyl, and heterocyclic moieties to probe structure-activity relationships (SAR).

-

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can produce the corresponding esters. These esters can serve as final compounds or as intermediates for further derivatization.

-

Hydrazide Synthesis: Treatment of the methyl or ethyl ester of this compound with hydrazine hydrate is a common method to generate the corresponding hydrazide. This hydrazide is a key intermediate for the synthesis of hydrazones and other heterocyclic systems.

Biological Activities and Therapeutic Applications

While specific biological data for this compound derivatives are emerging, the extensive research on the broader isatin family provides a strong foundation for predicting their therapeutic potential.[1] The introduction of the 4-carboxylic acid group and its derivatives is anticipated to modulate these activities and potentially confer novel pharmacological properties.

Anticancer Activity

Isatin derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.

Potential Anticancer Mechanisms of Action:

Caption: Potential anticancer mechanisms of action.

-

Kinase Inhibition: Many isatin-based compounds are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The 4-carboxamide derivatives, in particular, can be designed to interact with the ATP-binding site of kinases.

-

Topoisomerase Inhibition: Some quinoline-4-carboxamide derivatives, structurally related to isatin derivatives, have been shown to inhibit topoisomerase I and II, enzymes essential for DNA replication in cancer cells.[3][4]

-

Induction of Apoptosis: Isatin derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

-

Tubulin Polymerization Inhibition: The isatin scaffold has been incorporated into molecules that inhibit tubulin polymerization, a key process in cell division, making it a target for anticancer drug development.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Table 1: Hypothetical IC50 Values of 2,3-Dioxoindoline-4-carboxamide Derivatives against Various Cancer Cell Lines

| Compound | Derivative Type | MCF-7 (μM) | HCT-116 (μM) | A549 (μM) |

| 1a | N-phenyl carboxamide | 8.5 | 12.3 | 15.1 |

| 1b | N-(4-chlorophenyl) carboxamide | 3.2 | 5.8 | 7.9 |

| 1c | N-(4-methoxyphenyl) carboxamide | 10.1 | 15.6 | 18.4 |

| 2a | Hydrazone of 1-hydrazide | >50 | >50 | >50 |

| Doxorubicin | Standard Drug | 0.5 | 0.8 | 1.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Antimicrobial Activity

The isatin scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5] Derivatives of 2,3-dioxoindoline have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5] The introduction of the 4-carboxylic acid functionality and its amide or hydrazide derivatives can influence the lipophilicity and electronic properties of the molecule, which are critical for antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

The dicarbonyl system of the isatin core and the diverse functionalities that can be introduced via the 4-carboxylic acid group make these derivatives attractive candidates for enzyme inhibitors.

-

Carboxylesterase Inhibition: Isatins have been identified as selective inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous drugs.[6] This suggests a potential role for this compound derivatives in modulating drug metabolism and enhancing the efficacy of co-administered therapeutics.

-

Other Enzyme Targets: The structural features of these derivatives may also allow for the inhibition of other enzymes, such as proteases, kinases, and phosphatases, which are implicated in various diseases.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a comprehensive SAR for this compound derivatives is yet to be established, preliminary insights can be drawn from the broader isatin literature.

-

Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring of the isatin core can significantly impact biological activity. Electron-withdrawing groups are often associated with enhanced anticancer and antimicrobial properties.[1]

-

Derivatization of the Carboxylic Acid: The choice of amine for amide formation or the aldehyde/ketone for hydrazone synthesis will be critical in determining the pharmacological profile. Lipophilicity, hydrogen bonding capacity, and steric factors of the appended groups will play a crucial role.

The future of research in this area lies in the systematic synthesis and biological evaluation of diverse libraries of this compound derivatives. High-throughput screening against a panel of cancer cell lines, microbial strains, and clinically relevant enzymes will be instrumental in identifying lead compounds for further optimization and preclinical development.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its synthetic tractability, coupled with the proven biological versatility of the isatin core, positions it as a valuable starting point for the development of novel therapeutic agents. This technical guide provides a foundational framework for researchers to embark on the exploration of this exciting class of compounds, with the ultimate goal of translating their potential into tangible clinical benefits.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin – Oriental Journal of Chemistry [orientjchem.org]

- 6. (Open Access) Synthesis and Antimicrobial Activity of Some New Isatin Derivatives (2006) | Ankur Patel | 77 Citations [scispace.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2,3-Dioxoindoline-4-carboxylic acid

Foreword: Charting Unexplored Territory

In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold stands as a "privileged structure," a testament to its remarkable versatility and broad spectrum of biological activities.[1][2] From anticancer and antiviral to anticonvulsant and anti-inflammatory properties, isatin derivatives have consistently emerged as promising candidates in drug discovery.[2][3] This guide delves into the mechanistic possibilities of a lesser-explored derivative, 2,3-Dioxoindoline-4-carboxylic acid . In the absence of direct, published experimental data for this specific molecule, this document serves as a forward-looking technical guide, postulating a mechanism of action grounded in the well-established pharmacology of its parent and sibling compounds. We will proceed with a scientifically rigorous, hypothesis-driven approach, outlining the putative mechanisms and the experimental avenues to validate them.

Part 1: A Hypothesized Primary Mechanism of Action: Kinase Inhibition

The vast body of research on isatin derivatives points towards a predominant and therapeutically relevant mechanism: the inhibition of protein kinases.[4][5] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6] Therefore, it is our primary hypothesis that This compound acts as a competitive inhibitor of one or more protein kinases.

The rationale for this hypothesis is multifold:

-

Structural Precedent: The isatin core is a well-established pharmacophore for kinase inhibition. Marketed drugs like Sunitinib, an oxindole derivative, validate the potential of this scaffold to target the ATP-binding pocket of kinases.[4][5]

-

Electronic and Structural Features: The electron-rich aromatic ring and the two carbonyl groups of the isatin core are capable of forming multiple non-covalent interactions, such as hydrogen bonds and π-π stacking, with the amino acid residues in a kinase's active site.[7]

-

Versatility of the Scaffold: The isatin nucleus can be functionalized at various positions to achieve selectivity and potency for different kinases.[2]

We postulate that this compound likely functions as a Type I ATP-competitive inhibitor, binding to the active conformation of the kinase.[8]

The Role of the 4-Carboxylic Acid Moiety

The introduction of a carboxylic acid group at the 4-position of the indoline ring is a critical modification that is expected to significantly influence the molecule's interaction with its biological target.[9] This functional group can:

-

Introduce Ionic Interactions: At physiological pH, the carboxylic acid will be deprotonated, forming a carboxylate anion. This allows for strong ionic interactions (salt bridges) with positively charged amino acid residues, such as lysine or arginine, within the kinase's active site.[9]

-

Enhance Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, potentially forming additional hydrogen bonds with the target protein and increasing binding affinity.[10]

-

Modulate Physicochemical Properties: The presence of the carboxylic acid will increase the polarity and water solubility of the compound compared to the parent isatin molecule.[11]

Part 2: Structural Basis for the Hypothesized Kinase Inhibition

The putative binding mode of this compound within a generic kinase ATP-binding pocket is illustrated below. This model is based on known interactions of other isatin-based kinase inhibitors.[8]

The key interactions are hypothesized to be:

-

Hinge Region Binding: The lactam NH group and the C2-carbonyl of the isatin core are predicted to form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved motif that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many ATP-competitive kinase inhibitors.

-

Hydrophobic Interactions: The aromatic ring of the isatin scaffold can engage in hydrophobic and π-π stacking interactions with hydrophobic residues in the ATP-binding pocket.

-

Ionic and Polar Interactions of the 4-Carboxylic Acid: The carboxylate group at the 4-position is positioned to form a salt bridge with a conserved lysine residue, a common feature in many kinase active sites, or engage in hydrogen bonding with other polar residues.

Below is a conceptual diagram illustrating this hypothesized binding mode.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. scielo.br [scielo.br]

- 5. Cytotoxic and Anticancer Activities of Isatin and Its Derivatives...: Ingenta Connect [ingentaconnect.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. wpage.unina.it [wpage.unina.it]

- 10. researchgate.net [researchgate.net]

- 11. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

Unlocking Therapeutic Potential: A Technical Guide to 2,3-Dioxoindoline-4-carboxylic Acid and its Derivatives as Targeted Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isatin (1H-indole-2,3-dione) scaffold represents a "privileged" structure in medicinal chemistry, serving as a versatile foundation for the design and synthesis of a multitude of biologically active compounds.[1][2][3] This technical guide focuses on a specific, yet highly promising, derivative: 2,3-Dioxoindoline-4-carboxylic acid and its analogues. We will delve into the core scientific principles underpinning their therapeutic potential, exploring validated molecular targets, detailing robust experimental protocols for their evaluation, and presenting a logical framework for future drug discovery efforts. This document is intended to serve as a comprehensive resource for researchers actively engaged in the pursuit of novel therapeutics, providing both foundational knowledge and actionable methodologies.

The Isatin Scaffold: A Gateway to Diverse Bioactivity

Isatin, an endogenous compound found in mammals, and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities.[4][5] These include anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[6][7][8] The synthetic tractability of the isatin core allows for systematic modifications at several key positions, primarily the N1 nitrogen, the C3 carbonyl group, and various positions on the aromatic ring. This chemical versatility enables the fine-tuning of physicochemical properties and biological activities, making it an ideal starting point for targeted drug design.[3]

The introduction of a carboxylic acid moiety at the 4-position of the 2,3-dioxoindoline core introduces a critical functional group that can significantly influence the molecule's pharmacological profile. The carboxyl group can act as a key pharmacophore, participating in hydrogen bonding and electrostatic interactions with biological targets. Furthermore, it provides a handle for the synthesis of a diverse array of derivatives, such as esters and amides, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.[9]

Key Therapeutic Targets and Mechanisms of Action

Research into isatin derivatives has revealed their ability to modulate the activity of several key enzymes and signaling pathways implicated in various diseases, particularly cancer. The following sections will explore some of the most promising therapeutic targets for this compound and its analogues.

Kinase Inhibition in Oncology

Protein kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer. Isatin derivatives have emerged as potent inhibitors of several oncogenic kinases.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

-

Epidermal Growth Factor Receptor (EGFR): Often overexpressed in solid tumors, EGFR activation promotes cell proliferation, survival, and metastasis.

-

Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[1]

The proposed mechanism of action for isatin-based kinase inhibitors often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates and disrupting the signaling cascade. The carboxylic acid group at the 4-position can potentially form key interactions with conserved residues within the ATP-binding site, enhancing binding affinity and inhibitory potency.

Diagram: Generalized Kinase Inhibition by a this compound Derivative

Caption: Competitive inhibition of a protein kinase by a this compound derivative.

Carboxylesterase Inhibition

Carboxylesterases (CEs) are a family of enzymes involved in the metabolism of a wide range of xenobiotics, including many ester-containing drugs. Inhibition of CEs can be a valuable strategy to modulate the pharmacokinetics and efficacy of co-administered therapeutic agents. Isatin derivatives, particularly those with hydrophobic substituents, have been identified as potent and specific inhibitors of human CEs.[10] The inhibitory potency of these compounds is often correlated with their hydrophobicity.[10] The carboxylic acid group of this compound could be derivatized to modulate its lipophilicity and explore its potential as a CE inhibitor.

Induction of Apoptosis

A significant body of evidence suggests that the anticancer activity of many isatin derivatives stems from their ability to induce apoptosis, or programmed cell death, in cancer cells.[2] This is often achieved through the mitochondrial-mediated pathway, involving the activation of caspases.[1] Some isatin-based compounds have demonstrated efficacy against apoptosis-resistant cancer cells, highlighting their potential to overcome a major challenge in cancer therapy.[11]

Methodologies for Target Validation and Compound Screening

The successful identification and development of novel therapeutic agents require robust and reproducible experimental protocols. This section provides detailed methodologies for key assays relevant to the evaluation of this compound and its derivatives.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory potency (e.g., IC50 value) of a test compound against a specific protein kinase.

Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of phosphorylated substrate is then quantified, and the effect of the inhibitor on this reaction is determined.

Experimental Protocol (Example: Homogeneous Time-Resolved Fluorescence - HTRF® Assay):

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series of the compound in the appropriate assay buffer.

-

Prepare solutions of the kinase, biotinylated substrate, and ATP at the desired concentrations in assay buffer.

-

Prepare the detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin.

-

-

Assay Procedure:

-

In a 384-well microplate, add the test compound dilutions.

-

Add the kinase and biotinylated substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction by adding the detection reagents in a buffer containing EDTA.

-

Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF® signal.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF® ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Diagram: Workflow for a Kinase Inhibition HTRF® Assay

Caption: A stepwise workflow for determining kinase inhibition using an HTRF® assay.

Cell-Based Proliferation and Cytotoxicity Assays

Objective: To assess the effect of a test compound on the proliferation and viability of cancer cells.

Principle: These assays measure metabolic activity or cell membrane integrity as an indicator of cell viability. A reduction in these parameters in the presence of the compound suggests cytotoxic or anti-proliferative effects.

Experimental Protocol (Example: MTT Assay):

-

Cell Culture:

-

Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Structure-Activity Relationship (SAR) and Future Directions

The exploration of the SAR for this compound and its derivatives is crucial for optimizing their therapeutic potential. Key areas for future investigation include:

-

Derivatization of the Carboxylic Acid: Synthesis of ester and amide libraries to modulate physicochemical properties such as solubility, permeability, and metabolic stability. This can also influence the binding interactions with the target protein.

-

Substitution on the Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the benzene ring to probe the electronic and steric requirements for optimal activity.

-

Modification at the N1-Position: Alkylation or arylation at the N1-position can significantly impact the compound's properties and biological activity.

Table 1: Hypothetical Structure-Activity Relationship for this compound Derivatives against a Target Kinase

| Compound ID | R1 (N1-position) | R2 (Aromatic Ring) | R3 (Carboxylic Acid) | Kinase IC50 (nM) |

| Parent | H | H | -COOH | 500 |

| 1a | -CH3 | H | -COOH | 350 |

| 1b | H | 5-Cl | -COOH | 200 |

| 1c | H | H | -COOCH3 | >1000 |

| 1d | H | H | -CONH2 | 750 |

| 1e | -CH3 | 5-Cl | -COOH | 80 |

This table presents hypothetical data for illustrative purposes.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural features and synthetic accessibility make it an attractive starting point for the design of targeted inhibitors of key cellular pathways. The methodologies and strategic considerations outlined in this guide provide a robust framework for researchers to explore the full therapeutic potential of this important class of molecules. Through systematic investigation of SAR and rigorous biological evaluation, it is anticipated that novel drug candidates with improved efficacy and safety profiles will emerge from this versatile chemical scaffold.

References

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Isatin and Its Biological Activities (2024) | Chairul Anwar [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico and Computational Analysis of 2,3-Dioxoindoline-4-carboxylic acid

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for the in silico and computational investigation of 2,3-Dioxoindoline-4-carboxylic acid, a member of the pharmacologically significant isatin family of heterocyclic compounds. While direct computational studies on this specific molecule are not extensively documented, this guide synthesizes established methodologies from research on analogous isatin derivatives to propose a robust, scientifically-grounded workflow for its characterization and drug discovery potential.

Isatin (1H-indole-2,3-dione) and its derivatives have garnered substantial interest in medicinal chemistry due to their wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the isatin scaffold, with its reactive carbonyl groups and modifiable aromatic ring, makes it a prime candidate for the design of novel therapeutic agents.[1][4] This guide will delineate a systematic computational approach to unlock the potential of this compound.

Part 1: Molecular Foundation and Physicochemical Profiling

A foundational step in the computational analysis of any small molecule is the characterization of its structural and physicochemical properties. These parameters are crucial for predicting its pharmacokinetic behavior and "drug-likeness."

This compound is an isatin derivative with a carboxylic acid group at the 4-position of the indole ring. Its chemical structure dictates its reactivity and potential interactions with biological macromolecules.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 191.14 g/mol [5] | Influences absorption and diffusion across biological membranes. |

| LogP (Lipophilicity) | ~0.2-1.5 | Affects solubility, permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | ~80-100 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | Influences binding affinity and specificity to target proteins. |

| Hydrogen Bond Acceptors | 4 | Influences binding affinity and specificity to target proteins. |

Note: The LogP and TPSA values are estimations based on computational models and may vary slightly between different prediction tools. These values suggest that this compound has favorable characteristics for oral bioavailability.

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of early-stage drug discovery. Various computational tools and web servers, such as SwissADME and preADMET, can be employed for this purpose.[6][7]

Experimental Protocol: ADMET Prediction using SwissADME

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Submission: Navigate to the SwissADME web server and paste the SMILES string into the input field.

-

Analysis: The server will calculate a range of physicochemical descriptors, pharmacokinetic properties, drug-likeness indicators (e.g., Lipinski's rule of five), and potential medicinal chemistry flags.[6]

-

Interpretation: Analyze the output to assess the molecule's potential for good oral absorption, blood-brain barrier penetration, and potential metabolic liabilities. For instance, good oral bioavailability is often associated with a TPSA value below 140 Ų.[8]

Part 2: Quantum Mechanical Investigations with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[9][10] For this compound, DFT calculations can provide insights into its stability, reactivity, and spectroscopic properties.

The first step in a DFT study is to determine the molecule's most stable three-dimensional conformation (geometry optimization). From the optimized structure, various electronic properties can be calculated.

Experimental Protocol: DFT Geometry Optimization and Electronic Property Calculation

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Input File Preparation:

-

Define the initial 3D coordinates of this compound.

-

Select a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This combination is known to provide accurate results for organic molecules.[10]

-

Specify the calculation type as "Opt" for geometry optimization and "Freq" for vibrational frequency analysis to confirm a true energy minimum.

-

-

Execution: Run the calculation.

-

Analysis:

-

Visualize the optimized structure.

-

Analyze the output file to obtain the total energy, dipole moment, and orbital energies (HOMO and LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity.[11]

-

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack.

Caption: Conceptual workflow for generating and interpreting an MEP map.

Part 3: Molecular Docking and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This is instrumental in identifying potential protein targets for this compound and elucidating its mechanism of action at a molecular level.

Given the known biological activities of isatin derivatives, potential protein targets for this compound include:

-

Cyclin-Dependent Kinases (CDKs): Implicated in cancer.[13]

-

Monoamine Oxidases (MAOs): Relevant to neurodegenerative diseases.[1]

-

Bacterial Enzymes: For antimicrobial applications.[14]

-

Viral Proteases: For antiviral drug design.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Preparation of the Receptor:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges.

-

-

Preparation of the Ligand:

-

Generate a 3D structure of this compound and optimize its geometry using a force field (e.g., MMFF94).

-

Assign rotatable bonds.

-

-

Defining the Binding Site:

-

Identify the active site of the protein, often based on the position of a co-crystallized inhibitor or through literature review.

-

Define a grid box that encompasses the binding pocket.

-

-

Docking Simulation:

-

Run the docking simulation using AutoDock Vina or a similar program. The software will generate multiple binding poses and score them based on their predicted binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the top-ranked binding poses in a molecular graphics program (e.g., PyMOL, Chimera).

-

Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

-

Caption: A streamlined workflow for molecular docking studies.

Part 4: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations can elucidate the dynamic behavior of the complex over time, providing a more realistic representation of the biological system.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of interactions.

Experimental Protocol: MD Simulation using GROMACS

-

System Setup:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Place the complex in a periodic box of solvent (e.g., water).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to observe the system's behavior.

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Monitor the intermolecular interactions (e.g., hydrogen bonds) over time.

-

Conclusion and Future Directions

The in silico and computational methodologies outlined in this guide provide a comprehensive and robust framework for investigating the therapeutic potential of this compound. By systematically evaluating its physicochemical properties, electronic structure, potential biological targets, and dynamic interactions, researchers can generate valuable hypotheses to guide further experimental studies, including chemical synthesis and biological assays. The integration of these computational approaches into the drug discovery pipeline can significantly accelerate the identification and optimization of novel drug candidates based on the versatile isatin scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. 2,3-Dioxoindoline-6-carboxylic acid | C9H5NO4 | CID 46941538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Computational analysis of 3-monosubstituted isatin derivatives for physicochemical properties and drug-likeness | Mihalev | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 7. sciencescholar.us [sciencescholar.us]

- 8. ijcps.org [ijcps.org]

- 9. researchgate.net [researchgate.net]

- 10. jchemlett.com [jchemlett.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 2,3-Dioxoindoline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,3-dioxoindoline, commonly known as isatin, represents a cornerstone "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure, comprising an indole core with adjacent carbonyl groups at positions 2 and 3, serves as a fertile starting point for the synthesis of a vast array of biologically active compounds.[3][4] Isatin derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][2] However, a critical and often underappreciated aspect of the isatin scaffold is its capacity for tautomerism—a phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers.[5]

This dynamic equilibrium between tautomeric forms is not merely a chemical curiosity; it has profound implications for a molecule's physicochemical properties, receptor binding affinity, metabolic stability, and ultimately, its therapeutic efficacy.[5] Understanding and controlling the tautomeric landscape is therefore a crucial aspect of rational drug design for this class of compounds. This guide provides an in-depth exploration of tautomerism in 2,3-dioxoindoline derivatives, offering field-proven insights into the structural nuances, the factors governing the equilibrium, and the state-of-the-art methodologies for its characterization.

The Tautomeric Landscape of the 2,3-Dioxoindoline Core

The isatin framework is primarily characterized by two significant tautomeric equilibria: lactam-lactim tautomerism and, in certain derivatives, keto-enol tautomerism.

Lactam-Lactim Tautomerism

The most fundamental tautomerism in the isatin core is the proton transfer between the nitrogen atom (N1) and the carbonyl oxygen at the C2 position.[3] This results in an equilibrium between the lactam (amide) form and the lactim (imidic acid) form.[6][7] In most conditions, particularly in the solid state, the lactam form is thermodynamically more stable and therefore predominates.[3][6] However, the existence of the lactim tautomer is confirmed by reactions such as the formation of O-alkyl ethers, and its presence in solution can be influenced by various factors.[6]

Keto-Enol Tautomerism

While the C2-carbonyl is involved in lactam-lactim tautomerism, the C3-carbonyl can participate in a keto-enol equilibrium. This becomes especially significant in C3-substituted derivatives, such as isatin-hydrazones, isatin-semicarbazones, and other compounds where an alpha-proton is available on the substituent.[8][9] This equilibrium involves the migration of a proton from the α-carbon of the C3-substituent to the C3-carbonyl oxygen, forming an enol.[9][10] The stability and prevalence of the enol form are highly dependent on the nature of the C3-substituent and the potential for stabilizing interactions like intramolecular hydrogen bonding.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers can be shifted by several environmental and structural factors. A thorough understanding of these factors is paramount for controlling the desired tautomeric form in a drug development context.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[6] Protic solvents, like methanol, can stabilize the lactim form through hydrogen bonding, making it more detectable.[11] In contrast, aprotic polar solvents like DMSO tend to favor the predominant lactam form.[6][11] This is clearly demonstrated in NMR studies where the ¹H NMR spectrum of isatin in CD₃OD shows signals for both tautomers, while in DMSO-d₆, only the lactam form is observed.[6][11]

-

Substituent Effects: The electronic nature of substituents on the isatin ring significantly impacts the tautomeric equilibrium. Electron-withdrawing groups on the aromatic ring can influence the acidity of the N-H proton, thereby affecting the lactam-lactim balance.[3] Similarly, substituents at the C3 position are the primary determinants of whether keto-enol tautomerism is a significant factor.[3]

-

pH and Concentration: For derivatives such as isatin-hydrazones, the pH of the solution can modulate the tautomeric distribution.[8] Concentration can also play a role, particularly if one tautomer is more prone to self-association or aggregation.[8][9]

-

Intramolecular Interactions: The formation of intramolecular hydrogen bonds can strongly stabilize a specific tautomer. For example, in isatin-3-thiosemicarbazone, theoretical studies have shown that an intramolecular hydrogen bond between the C2-carbonyl oxygen and a proton on the side chain stabilizes the keto-form.[12]

Experimental and Computational Characterization of Tautomers

A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[13] It allows for the direct observation and quantification of different tautomers, provided the rate of interconversion is slow on the NMR timescale.[8][11]

| Parameter | Lactam Tautomer | Lactim Tautomer | Rationale / Comments |

| ¹H NMR (N-H) | ~11 ppm (in DMSO-d₆) | Absent | The broad singlet for the amide proton disappears upon formation of the lactim. |

| ¹H NMR (O-H) | Absent | Present (variable) | A new signal for the hydroxyl proton of the lactim form appears. |

| ¹³C NMR (C2) | ~158-160 ppm | ~145-150 ppm | The C2 carbon is more shielded in the lactim form due to the C=N-OH structure compared to the C=O amide. |

| ¹³C NMR (C3) | ~183-185 ppm | ~183-185 ppm | The C3 carbonyl is less affected by the lactam-lactim equilibrium. |

Table 1: Characteristic NMR Chemical Shifts for Lactam vs. Lactim Tautomers of Isatin.

Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of the 2,3-dioxoindoline derivative at a standard concentration (e.g., 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD). This is crucial as the tautomeric ratio is often solvent-dependent.[6][8]

-

Data Acquisition: Acquire standard ¹H NMR spectra for each sample at a controlled temperature (e.g., 298 K).

-

Signal Identification: Identify distinct sets of signals corresponding to each tautomer. Pay close attention to the disappearance of the N-H proton and the appearance of an O-H proton for the lactim form.[11]

-

Quantification: Integrate well-resolved, non-overlapping signals unique to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution under those specific conditions.

-

Variable Temperature (VT) NMR (Optional): If signals are broadened due to intermediate exchange rates, acquiring spectra at different temperatures can help resolve the signals (at low temperatures) or coalesce them (at high temperatures), providing kinetic information about the interconversion.[14]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous structural evidence of the tautomeric form present in the solid state.[15][16] While it doesn't provide information about the equilibrium in solution, it is the gold standard for identifying the most stable crystalline form, which is critical for drug formulation and patenting.[17]

Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental data.[12] By calculating the relative energies of different tautomers in the gas phase or with solvent models, DFT can predict the most stable form and help rationalize experimental observations.[8] This approach is particularly useful for studying transient or low-population tautomers that are difficult to detect experimentally.

Implications of Tautomerism in Drug Design and Biological Activity

The specific tautomer present at the site of action dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and electronic distribution. These features are critical for molecular recognition and binding to biological targets like enzymes and receptors.[1][5]

-

Receptor Binding: A lactam tautomer possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The corresponding lactim tautomer has a hydrogen bond donor (O-H) and a hydrogen bond acceptor at the nitrogen atom (C=N). This seemingly small change can completely alter the binding mode of a drug candidate.[18] A molecule designed to fit a specific pharmacophore model might be inactive if it predominantly exists in a different tautomeric form under physiological conditions.

-

Physicochemical Properties: Tautomerism affects properties like lipophilicity (LogP) and pKa, which in turn influence solubility, membrane permeability, and oral bioavailability. For instance, the more polar enol or lactim forms might have different solubility profiles than their keto or lactam counterparts.

-

Case Study: Kinase Inhibitors: Many approved kinase inhibitors are heterocyclic compounds where tautomerism is a key consideration. The precise tautomeric form is often essential for forming the critical hydrogen bonds within the ATP-binding pocket of the target kinase. For 2,3-dioxoindoline derivatives targeting kinases, the ability of the lactam N-H to act as a hydrogen bond donor is frequently a crucial interaction. The shift to a lactim form would remove this donor and could lead to a complete loss of activity.

Conclusion

Tautomerism in 2,3-dioxoindoline derivatives is a critical, multifaceted phenomenon with direct consequences for drug discovery and development. The assumption of a single, static structure is insufficient; researchers must consider the dynamic equilibrium between lactam-lactim and keto-enol forms. A comprehensive characterization, employing a synergistic combination of high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling, is not just recommended but essential. By understanding and strategically manipulating the factors that control tautomeric preference, scientists can unlock the full therapeutic potential of the isatin scaffold, leading to the design of safer, more effective, and more selective medicines.

References

- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. nano-ntp.com [nano-ntp.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. auremn.org [auremn.org]

- 16. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Isatin-Based Therapeutics: A Deep Dive into the Structure-Activity Relationship of 2,3-Dioxoindoline-4-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its synthetic versatility and broad spectrum of pharmacological activities.[1] Its derivatives have garnered significant attention as potential therapeutic agents, exhibiting anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[2][3] This technical guide, prepared by a Senior Application Scientist, delves into the nuanced structure-activity relationships (SAR) of a specific, yet underexplored, class of isatin analogs: the 2,3-dioxoindoline-4-carboxylic acids. The introduction of a carboxylic acid group at the 4-position of the indole ring presents a unique opportunity to modulate the physicochemical properties and biological activities of the isatin core, potentially leading to the development of novel drug candidates with enhanced efficacy and selectivity.

The Strategic Synthesis of 4-Carboxy Isatins: A Regioselective Approach

The synthesis of isatin and its derivatives can be achieved through several established methods, including the Sandmeyer, Stolle, and Gassman syntheses.[2][4] However, the regioselective introduction of a substituent at the C4 position of the isatin ring requires a more specialized approach. A notable and efficient method for the synthesis of 4-substituted isatins involves the ortho-metalation of N-pivaloyl- or N-(t-butoxycarbonyl)-anilines. This strategy allows for the directed introduction of an electrophile at the position ortho to the nitrogen, which, in the case of meta-substituted anilines, leads to the desired 4-substituted product.[4]

The general synthetic pathway to 2,3-dioxoindoline-4-carboxylic acid analogs commences with a meta-substituted aniline, which is first protected. Subsequent ortho-metalation followed by reaction with an appropriate electrophile introduces the precursor to the carboxylic acid group. Deprotection and cyclization then yield the target 4-carboxy isatin scaffold. This core can then be further functionalized at the N1 and C3 positions to generate a library of analogs for SAR studies.

Caption: Regioselective synthesis of this compound analogs.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of isatin derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. The introduction of a carboxylic acid group at the C4 position adds another layer of complexity and opportunity for therapeutic design. The SAR of this compound analogs can be systematically explored by modifying three key positions: the N1-position, the C3-carbonyl group, and the aromatic ring (C5, C6, and C7).

Caption: Core scaffold of this compound highlighting key positions for SAR studies.

N1-Position Modifications

The nitrogen atom at the 1-position is a common site for modification. N-alkylation or N-acylation can significantly impact the lipophilicity and steric bulk of the molecule, thereby influencing its membrane permeability and interaction with biological targets. For instance, the introduction of small alkyl groups or benzyl moieties has been shown to enhance the anticancer activity of certain isatin derivatives.[5]

C3-Position Modifications